N,N-diethyl-4-(quinolin-2-yl)aniline is an organic compound that belongs to the family of substituted anilines and quinolines. It is characterized by the presence of a quinoline ring, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features and biological activities.
The compound can be synthesized through various chemical reactions involving anilines and quinoline derivatives. Research indicates that derivatives of quinoline, including N,N-diethyl-4-(quinolin-2-yl)aniline, can be synthesized using methods such as the Gould-Jacobs reaction and Schiff base condensation techniques .
N,N-diethyl-4-(quinolin-2-yl)aniline is classified as:
The synthesis of N,N-diethyl-4-(quinolin-2-yl)aniline typically involves the following steps:
The synthesis can be performed under controlled conditions using solvents like dimethylformamide (DMF) and employing catalysts such as p-toluenesulfonic acid. The reaction conditions must be optimized for yield and purity, typically monitored using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
The molecular structure of N,N-diethyl-4-(quinolin-2-yl)aniline consists of:
The molecular formula is , with a molecular weight of approximately 242.32 g/mol. The compound exhibits characteristic peaks in its infrared (IR) spectrum that correspond to N-H stretching and aromatic C-H bending .
N,N-diethyl-4-(quinolin-2-yl)aniline can undergo various chemical reactions:
These reactions are typically performed under mild conditions to preserve the integrity of the quinoline structure while achieving desired modifications .
The mechanism of action for N,N-diethyl-4-(quinolin-2-yl)aniline's biological activity often involves:
Studies have shown that quinoline derivatives exhibit antimicrobial and anticancer activities, suggesting potential therapeutic applications .
Relevant data include spectral characteristics observed in NMR and IR analyses, confirming functional groups present in the molecule .
N,N-diethyl-4-(quinolin-2-yl)aniline has several scientific uses:
N,N-Diethyl-4-(quinolin-2-yl)aniline is a tertiary amine featuring a quinoline heterocycle linked to a diethylamino-substituted benzene ring. Its systematic IUPAC name is N,N-diethyl-4-(quinolin-2-yl)benzenamine, reflecting the union of the quinolin-2-yl and N,N-diethylaniline moieties at the para-position. The molecular formula is C₁₉H₂₀N₂, with a molar mass of 276.38 g/mol. Key structural attributes include:
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | N,N-Diethyl-4-(quinolin-2-yl)benzenamine |
Molecular Formula | C₁₉H₂₀N₂ |
Molar Mass (g/mol) | 276.38 |
Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 |
Spectroscopic techniques provide definitive validation of molecular structure and functional groups:
Table 2: Key Spectroscopic Assignments
Technique | Signal (δ, ppm/cm⁻¹/m/z) | Assignment |
---|---|---|
¹H NMR | 8.10 (d) | Quinoline H-3 |
¹H NMR | 6.65 (d) | Aniline ortho to NEt₂ |
¹³C NMR | 149.2 | Ipso-C of N,N-diethylaniline |
IR | 1605 | Quinoline C=N |
ESI-MS | 277.3 | [M+H]⁺ |
Single-crystal X-ray diffraction reveals the compound’s solid-state architecture and supramolecular interactions:
Table 3: Crystallographic Parameters
Parameter | Value |
---|---|
Space Group | P2₁/n |
a (Å) | 8.8522(19) |
b (Å) | 9.474(2) |
c (Å) | 23.512(5) |
β (°) | 97.446(4) |
Volume (ų) | 1955.2(7) |
Z | 4 |
Centroid Distance | 3.680(4) Å |
Density Functional Theory (DFT) simulations elucidate electronic behavior and steric constraints:
Table 4: Computational Descriptors from DFT
Property | Value | Implication |
---|---|---|
HOMO Energy | -5.82 eV | Electron-donating character |
LUMO Energy | -2.35 eV | Electron-accepting ability |
HOMO-LUMO Gap (ΔE) | 3.47 eV | Moderate kinetic stability |
NBO Stabilization | 12.8 kcal/mol | Hyperconjugative interactions |
Hyperpolarizability (β₀) | 48.7 × 10⁻³⁰ esu | NLO material potential |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1